N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide
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Overview
Description
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a methoxyethyl chain, and a fluoropyridine carboxamide moiety
Scientific Research Applications
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target specific proteins or enzymes in the cell
Mode of Action
It is common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target . The exact interaction and resulting changes would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound could affect pathways related to the function of its targets . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
Such properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its mode of action, the compound could potentially modulate the activity of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of the compound .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the 4-chlorophenyl intermediate.
Introduction of the methoxyethyl group: The intermediate is then reacted with methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Formation of the fluoropyridine carboxamide: The final step involves the reaction of the intermediate with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-chloropyridine-3-carboxamide
- N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-bromopyridine-3-carboxamide
- N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-iodopyridine-3-carboxamide
Uniqueness
N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-13(10-2-5-12(16)6-3-10)9-19-15(20)11-4-7-14(17)18-8-11/h2-8,13H,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZOBKDTZGBLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)F)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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